Bolivianine

Description

Properties

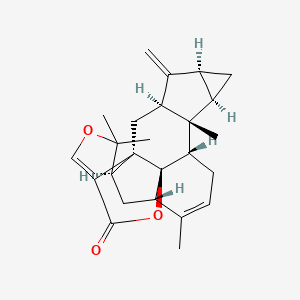

Molecular Formula |

C25H30O3 |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

(1R,2S,4S,6S,8R,9S,10S,14S,16R)-9,13,17,17-tetramethyl-5-methylidene-18,22-dioxaheptacyclo[12.8.0.01,10.02,16.02,20.04,9.06,8]docosa-12,19-dien-21-one |

InChI |

InChI=1S/C25H30O3/c1-12-6-7-19-23(5)16-8-14(16)13(2)17(23)10-24-18-11-27-22(3,4)20(24)9-15(12)25(19,24)28-21(18)26/h6,11,14-17,19-20H,2,7-10H2,1,3-5H3/t14-,15+,16-,17+,19+,20+,23+,24-,25-/m1/s1 |

InChI Key |

DKDFCCZFRBMDLE-ZTJJBFDGSA-N |

Isomeric SMILES |

CC1=CC[C@H]2[C@]3([C@@H]4C[C@@H]4C(=C)[C@@H]3C[C@]56[C@@]27[C@H]1C[C@H]5C(OC=C6C(=O)O7)(C)C)C |

Canonical SMILES |

CC1=CCC2C3(C4CC4C(=C)C3CC56C27C1CC5C(OC=C6C(=O)O7)(C)C)C |

Synonyms |

olivianine isobolivianine |

Origin of Product |

United States |

Chemical Reactions Analysis

Bolivianine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide, while reduction reactions may use reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction pathway. The major products formed from these reactions vary based on the reaction conditions and the nature of the reagents used.

Scientific Research Applications

Synthesis of Bolivianine

The total synthesis of this compound has been a significant focus in organic chemistry due to its complex molecular structure. Two notable synthetic pathways have been reported:

- First Generation Synthesis : This involved a 21-step process that utilized chiral resolution strategies to achieve this compound .

- Second Generation Synthesis : A more efficient 14-step biomimetic synthesis was achieved using commercially available (+)-verbenone. This method incorporated palladium-catalyzed intramolecular cyclopropanation and a Diels-Alder cascade, which allowed for the precise assembly of the tricyclic structure .

These synthetic methodologies not only confirm the structure of this compound but also provide insights into its biogenetic origins and potential modifications for enhanced biological activity.

Biological Activities

This compound has been studied for its potential pharmacological properties, particularly as an antimalarial agent. Research indicates that derivatives of tricyclic compounds similar to this compound exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. For instance, tricyclic analogues have shown IC50 values as low as 0.45 µM against resistant strains, indicating promising therapeutic potential .

| Compound | Activity Against P. falciparum | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Yes | TBD | |

| Tricyclic Analogue | Yes | 0.45 | |

| Isothis compound | TBD | TBD |

Potential Therapeutic Applications

Given its structural complexity and biological activities, this compound holds promise for several therapeutic applications:

- Antimalarial Treatments : The antimalarial properties suggest that this compound could be developed into a new class of antimalarial drugs, especially in light of increasing resistance to existing treatments.

- Antimicrobial Properties : Similar compounds in the tricyclic category have demonstrated antimicrobial effects, which could extend to this compound and its derivatives, making it a candidate for further investigation in treating bacterial infections .

- Natural Product Research : As a naturally occurring compound, this compound may serve as a lead structure for the development of new synthetic analogues with enhanced efficacy and reduced toxicity.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

- A study published in Journal of the American Chemical Society detailed the bioinspired total synthesis of this compound, confirming its structural integrity and exploring its synthetic pathway .

- Another research effort focused on the asymmetric total synthesis of this compound and related compounds, emphasizing the importance of stereochemistry in determining biological activity .

Mechanism of Action

The mechanism of action of Bolivianine involves its interaction with specific molecular targets and pathways within biological systems. While detailed information on its exact mechanism is limited, it is believed that this compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as cell growth, apoptosis, or metabolic pathways.

Comparison with Similar Compounds

Bolivianine can be compared with other similar compounds to highlight its uniqueness. Some compounds with similar structures or properties include:

Ecteinascidin 743: A marine-derived compound with anticancer properties.

Trabectedin: Another marine-derived compound used in cancer therapy.

Benzothiazole derivatives: Compounds with a benzothiazole core structure, known for their diverse biological activities.

This compound stands out due to its specific molecular structure and the unique biological activities it exhibits, making it a valuable compound for further research and development.

Preparation Methods

Palladium-Catalyzed Intramolecular Cyclopropanation

The synthesis commenced with (+)-verbenone, transformed into allylic diazo compound A via sequential oxidation and diazo transfer (73% yield). A palladium-catalyzed intramolecular cyclopropanation employing Pd₂(dba)₃ generated the ABC tricyclic system (B ) with precise stereocontrol (59% yield). This step, critical for establishing the bicyclo[4.1.0]heptane motif, proceeds via an allylic palladium carbene intermediate, as supported by density functional theory (DFT) calculations.

Diels–Alder/Intramolecular Hetero-Diels–Alder Cascade

The oxidized onoseriolide derivative C (R = CHO), prepared via IBX oxidation, underwent a thermal DA/IMHDA cascade with β-(E)-ocimene at 150°C. This single-step process forged three rings, four C–C bonds, and five stereocenters, delivering the heptacyclic framework (D ) in 43% yield (95% based on recovered starting material). The reaction’s regioselectivity and endo preference were attributed to frontier molecular orbital (FMO) interactions and steric guidance from the aldehyde moiety.

First-Generation Synthesis: Chiral Resolution and Linear Progression

Prior to the biomimetic breakthrough, a 21-step racemic route was developed, later resolved via chiral chromatography. Key steps included:

trans-Hydrindane Construction

Wieland–Miescher ketone derivative E underwent Meinwald epoxidation and regioselective epoxide opening to install the hydrindane core. However, this approach suffered from lengthy functional group manipulations and moderate enantiomeric excess (72% ee after resolution).

Comparative Analysis of Synthetic Routes

| Parameter | First-Generation (2012) | Second-Generation (2013) |

|---|---|---|

| Starting Material | Racemic ketone | (+)-Verbenone |

| Total Steps | 21 | 14 |

| Overall Yield | 0.8% | 5.2% |

| Key Innovation | Chiral resolution | Biomimetic cascade |

| Stereochemical Control | Moderate | Excellent |

Reaction Optimization and Mechanistic Insights

Catalytic Cyclopropanation

The Pd₂(dba)₃/THF system proved optimal for cyclopropanation, with lower catalyst loadings (5 mol%) leading to dimerization byproducts. Kinetic studies revealed a first-order dependence on Pd, supporting a concerted metal-assisted mechanism.

DA/IMHDA Cascade Selectivity

DFT calculations at the M06-2X/6-311+G(d,p) level elucidated the cascade’s selectivity:

- Initial DA step: ΔG‡ = 22.3 kcal/mol, endo transition state favored by 3.1 kcal/mol

- Subsequent IMHDA: Conrotatory 4π electrocyclization (ΔG‡ = 18.9 kcal/mol)

Steric shielding from the aldehyde’s Re face directed β-(E)-ocimene approach, ensuring proper regiochemistry.

Acid-Mediated Isomerization to Isobolivianine

This compound undergoes acid-catalyzed (TsOH, acetone-H₂O) isomerization to isothis compound via exo/endo alkene migration. Monitoring by ¹H NMR revealed:

- Complete conversion at 50°C in 12 h (k = 1.2 × 10⁻⁴ s⁻¹)

- Equilibrium ratio (this compound:isothis compound) = 1:3.8 at 25°C

Scalability and Industrial Considerations

The biomimetic route was demonstrated on 10-gram scale for verbenone-derived intermediates. Critical scalability challenges included:

- Safe handling of diazo compounds (decomposition onset at 80°C)

- High-pressure DA/IMHDA in sealed tubes (150°C, 48 h)

- Chromatography-free purification via crystallization (hexane/EtOAc)

Q & A

Q. How can computational methods enhance the study of this compound’s molecular interactions?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., COX-2, NF-κB). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Integrate MD simulations to explore conformational dynamics over microsecond timescales .

Q. What ethical and practical considerations apply to sourcing this compound from endangered plant species?

- Methodological Answer : Partner with local conservation agencies to ensure sustainable harvesting. Develop synthetic biology approaches (e.g., microbial biosynthesis) as alternatives. Document traditional knowledge usage in compliance with the Nagoya Protocol and include ethical declarations in publications .

Data Reporting Standards

Q. What metadata is critical for publishing this compound-related research?

- Methodological Answer : Include raw spectral data (NMR, MS), chromatographic conditions, and biological assay protocols as supplementary files. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in domain-specific repositories (e.g., ChEMBL, PubChem) .

Q. How should researchers handle negative or inconclusive results in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.